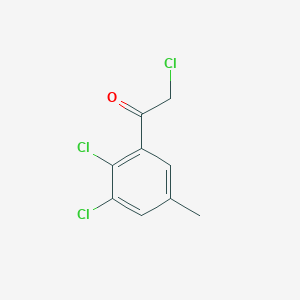

2',3'-Dichloro-5'-methylphenacyl chloride

Descripción

BenchChem offers high-quality 2',3'-Dichloro-5'-methylphenacyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',3'-Dichloro-5'-methylphenacyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-chloro-1-(2,3-dichloro-5-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl3O/c1-5-2-6(8(13)4-10)9(12)7(11)3-5/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJLVIGJGMOPCIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)Cl)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Technical Guide to the Synthesis and Characterization of Substituted Phenacyl Chlorides: A Focus on 2-Chloro-1-(2,3-dichloro-5-methylphenyl)ethanone

Abstract

This technical guide provides a comprehensive framework for understanding the molecular structure, synthesis, and analytical characterization of 2',3'-Dichloro-5'-methylphenacyl chloride. While this specific isomer is not widely documented in readily available chemical literature, this guide establishes its systematic nomenclature and proposes a robust synthetic pathway based on well-established chemical principles. The core of this document is a detailed exploration of the Friedel-Crafts acylation reaction, a cornerstone of industrial and laboratory synthesis for aryl ketones. Furthermore, we present a multi-faceted analytical workflow essential for structural verification and purity assessment, encompassing spectroscopic (NMR, IR, MS) and chromatographic (GC-MS, HPLC) techniques. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing a self-validating system for the synthesis and analysis of chlorinated phenacyl chlorides, a class of compounds that serve as critical intermediates in the development of novel therapeutics and other high-value chemical entities.

Introduction: The Significance of Phenacyl Halides in Modern Chemistry

Phenacyl halides, systematically known as α-haloacetophenones, are a class of bifunctional organic compounds possessing both a reactive ketone and a halogenated α-carbon. This dual reactivity makes them exceptionally versatile electrophilic building blocks in organic synthesis.[1] They are particularly crucial in the construction of a wide array of heterocyclic compounds, which form the structural core of many pharmaceuticals.[2][3]

The incorporation of chlorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[4][5] With over 250 FDA-approved drugs containing chlorine, the development of synthetic routes to novel chlorinated intermediates is of paramount importance.[4][5] This guide focuses specifically on the synthesis and characterization of a dichlorinated, methylated phenacyl chloride, providing a blueprint that can be adapted for various substituted analogues.

Molecular Structure and Nomenclature

A precise understanding of a molecule's structure and its corresponding systematic name is fundamental for unambiguous scientific communication and regulatory compliance.

IUPAC Nomenclature

The common name "2',3'-Dichloro-5'-methylphenacyl chloride" describes the molecule's structure relative to the parent "phenacyl" group. However, for rigorous scientific and regulatory purposes, the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is required.

The systematic IUPAC name for the target compound is 2-chloro-1-(2,3-dichloro-5-methylphenyl)ethanone .

-

ethanone : This is the parent name, indicating a two-carbon chain with a ketone functional group.

-

1-(...) : This indicates that the phenyl group is attached to the C1 carbon (the carbonyl carbon) of the ethanone chain.

-

(2,3-dichloro-5-methylphenyl) : This describes the substituents on the phenyl ring. The chlorine atoms are at positions 2 and 3, and the methyl group is at position 5, relative to the point of attachment to the ethanone moiety.

-

2-chloro- : This specifies that a chlorine atom is attached to the C2 carbon (the α-carbon) of the ethanone chain.

Molecular Structure

The chemical structure combines a chloroacetyl group with a 1,2-dichloro-4-methylbenzene ring.

Caption: General experimental workflow for the Friedel-Crafts synthesis.

Detailed Protocol (Adapted from Analogous Procedures)

This protocol is a representative procedure adapted from the synthesis of structurally similar compounds, such as 2,2',4'-trichloroacetophenone. [6]

-

Reactor Setup: Equip a three-necked, oven-dried round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle HCl evolution). Maintain a dry atmosphere using a nitrogen or argon inlet.

-

Charging Reactants: To the flask, add 1,2-dichloro-4-methylbenzene (1.0 eq) and an inert solvent such as dichloromethane (DCM). Charge the dropping funnel with chloroacetyl chloride (1.1 eq).

-

Catalyst Addition: Cool the stirred reaction mixture in an ice bath to 0-5 °C. Cautiously add anhydrous aluminum chloride (AlCl₃) (1.2 eq) in small portions, ensuring the internal temperature does not exceed 10 °C.

-

Acylation: Once the catalyst addition is complete, add the chloroacetyl chloride dropwise from the funnel over 30-60 minutes.

-

Reaction: After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aromatic compound is consumed.

-

Workup (Quenching): Carefully and slowly pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated HCl. This step hydrolyzes the aluminum complexes and quenches the reaction.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic phase sequentially with 1M HCl, water, and finally a saturated brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude solid product is purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture) to yield the pure product.

Analytical Characterization Framework

Unambiguous structural confirmation and purity assessment are critical. A combination of spectroscopic and chromatographic methods is essential for a comprehensive characterization. [7][8]

| Technique | Primary Application | Information Provided | Key Considerations |

|---|---|---|---|

| ¹H & ¹³C NMR | Structural Elucidation | Precise chemical environment of protons and carbons, connectivity through coupling patterns. | Requires aprotic deuterated solvents (e.g., CDCl₃) to avoid reaction. [7] |

| IR Spectroscopy | Functional Group ID | Presence of key bonds, notably a strong C=O stretch (~1700 cm⁻¹) and C-Cl stretches. | Quick and non-destructive preliminary check. |

| Mass Spectrometry | Molecular Weight & Formula | Provides the molecular weight and the characteristic isotopic pattern for three chlorine atoms. | Fragmentation patterns help confirm the structure. Often coupled with GC for purity. [7] |

| GC-MS | Purity & Impurity ID | Separates volatile components, providing purity assessment and identification of byproducts. | The method of choice for analyzing reaction completion and identifying related impurities. |

| HPLC | Quantitative Analysis | High-precision quantification and purity determination for non-volatile samples. | Essential for quality control in pharmaceutical development. |

| Elemental Analysis | Elemental Composition | Confirms the percentage of C, H, and Cl in the final compound. | Provides definitive confirmation of the empirical formula. |

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR): ¹H NMR would be expected to show distinct signals for the aromatic protons, the benzylic methyl protons (singlet, ~2.4 ppm), and the chloromethyl protons (singlet, ~4.5-5.0 ppm). ¹³C NMR would confirm the presence of the carbonyl carbon (~190-200 ppm) and the correct number of aromatic and aliphatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a sharp, intense absorption band around 1700 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration. Additional bands in the fingerprint region would correspond to C-Cl and aromatic C-H and C=C vibrations.

-

Mass Spectrometry (MS): In Electron Ionization (EI) mode, the mass spectrum would show a complex molecular ion (M⁺) peak cluster due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The most prominent fragmentation would likely be the loss of the •CH₂Cl radical (M-49) to form the stable dichloromethylbenzoyl cation.

Chromatographic Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is an ideal technique for assessing the purity of the synthesized phenacyl chloride and identifying any isomeric byproducts that may have formed during the Friedel-Crafts reaction. [7]* High-Performance Liquid Chromatography (HPLC): For quantitative analysis, a reversed-phase HPLC method with UV detection (monitoring the aromatic chromophore) can be developed. This is crucial for determining the purity of the final product to the standards required for drug development. [9]

Applications in Research and Drug Development

Substituted phenacyl chlorides are valuable intermediates due to their ability to undergo nucleophilic substitution at the α-carbon. This reactivity is widely exploited for the synthesis of various heterocyclic systems, including:

-

Thiazoles: Reaction with thioamides (Hantzsch thiazole synthesis).

-

Imidazoles: Condensation with amidines.

-

Quinoxalines: Reaction with ortho-phenylenediamines.

These heterocyclic cores are prevalent in a vast number of biologically active compounds. The specific substitution pattern on the phenyl ring of the phenacyl chloride starting material directly translates to the final molecule, allowing chemists to systematically explore the structure-activity relationship (SAR) of a potential drug candidate. [4]The presence of chlorine atoms can enhance biological activity and favorably modify the metabolic profile of a lead compound. [5]

Conclusion

This guide has outlined the essential technical details for understanding, synthesizing, and characterizing 2',3'-Dichloro-5'-methylphenacyl chloride. By establishing its formal IUPAC name and proposing a robust synthetic route based on the Friedel-Crafts acylation, we provide a solid foundation for its practical preparation. The detailed analytical framework, leveraging a suite of complementary spectroscopic and chromatographic techniques, ensures that researchers can rigorously validate the structure and purity of their target compound. As versatile synthetic intermediates, chlorinated phenacyl chlorides will continue to be of significant interest to the scientific community, particularly for professionals engaged in the discovery and development of new pharmaceuticals.

References

-

PubChem. 3',4'-Dichloro-5'-methylphenacyl chloride. National Center for Biotechnology Information. [Link]

-

PubChem. 3',5'-Dichloro-4'-methylphenacyl chloride. National Center for Biotechnology Information. [Link]

-

Gadekar, L., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 305-345. [Link]

-

da Silva, A. B. F., et al. (2022). Synthesis, Crystal Structure, Hirshfeld Surface, Spectroscopic and Theoretical Study of 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone Derivatives. Journal of the Brazilian Chemical Society. [Link]

- Johansson, C., & Tysklind, M. (1996). Halogen selective detection techniques and their use in the determination of chlorinated fatty acids.

-

Hart, H., et al. (1950). ω-CHLOROISONITROSOACETOPHENONE. Organic Syntheses, 30, 21. [Link]

-

Wikipedia. Phenacyl chloride. [Link]

-

Al-Ostoot, F. H., et al. (2022). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. Molecular Diversity, 27(5), 2399-2430. [Link]

-

NIST. 2,3-Dichlorothiophene-5-sulfonyl chloride. NIST Chemistry WebBook. [Link]

-

Al-Ostoot, F. H., et al. (2022). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. ResearchGate. [Link]

- Google Patents. (2014). Method for manufacturing 2,3-Dichloropyridine.

-

Guillarme, D., et al. (2023). First Specific Analytical Method for Quantification of Halide Ions by UHPLC-MS Using Reverse Phase Chromatography C18. Molecules, 28(22), 7598. [Link]

-

Gadekar, L., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]

-

NIST. Acetophenone, 2-chloro-. NIST Chemistry WebBook. [Link]

-

Nevzorov, V. N., et al. (2026). Spectral Characterization of Prospidium Chloride Using Complementary Analytical Techniques. MDPI. [Link]

-

U.S. Environmental Protection Agency. Benzoyl chloride, 2,3-dichloro- Properties. [Link]

-

Occupational Safety and Health Administration. α-CHLOROACETOPHENONE (PHENACYL CHLORIDE; 2-CHLOROACETOPHENONE). [Link]

-

Ibragimov, F., et al. (2023). Synthesis of 2-Izopropyl-5-methylphenylcarboxymethylen Tartrate. MDPI. [Link]

Sources

- 1. Phenacyl chloride - Wikipedia [en.wikipedia.org]

- 2. Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Spectral Characterization of Prospidium Chloride Using Complementary Analytical Techniques [mdpi.com]

- 9. First Specific Analytical Method for Quantification of Halide Ions by UHPLC-MS Using Reverse Phase Chromatography C18 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile and Solvent Selection for 2',3'-Dichloro-5'-methylphenacyl Chloride

Executive Summary & Molecular Context[1][2][3]

2',3'-Dichloro-5'-methylphenacyl chloride (CAS: Specific isomer analogues vary, often referenced in patent literature for Zolpidem-related synthesis) is a highly specialized

In drug development and agrochemical synthesis, this molecule serves as a critical electrophile, typically employed in the construction of fused heterocycles such as imidazo[1,2-a]pyridines. Its utility is defined by the high reactivity of the

Critical Solubility Insight:

The molecule exhibits a Lipophilic-Polarizable profile.[1] Its solubility is governed by the competition between the hydrophobic polychlorinated aromatic ring (LogP

Solubility Profile: Thermodynamics & Solvent Compatibility

The following data categorizes solvent compatibility based on thermodynamic solubility parameters (Hansen Solubility Parameters) and kinetic stability (reactivity).

Solubility Classification Table

| Solvent Class | Representative Solvents | Solubility Rating | Stability Risk | Application Context |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-DCE | Excellent (>100 mg/mL) | Low | Ideal for extraction, transport, and Friedel-Crafts synthesis workup. |

| Polar Aprotic | THF, Ethyl Acetate, Acetone | Good (50–100 mg/mL) | Low | Preferred for crystallization and nucleophilic substitution reactions. |

| Dipolar Aprotic | DMSO, DMF, DMAc, NMP | High (>100 mg/mL) | Moderate | Used for |

| Aromatic Hydrocarbons | Toluene, Xylene, Chlorobenzene | Moderate to Good | Low | Excellent for azeotropic drying and reflux reactions. |

| Alcohols (Protic) | Methanol, Ethanol, Isopropanol | Moderate (Temperature dependent) | High | Solvolysis Risk: Can form hemiacetals or undergo alcoholysis at the |

| Aliphatic Hydrocarbons | Hexanes, Heptane, Cyclohexane | Poor/Insoluble (<1 mg/mL) | Low | Used as antisolvents for precipitation/crystallization. |

| Aqueous | Water, Brine | Insoluble | Severe | Hydrolysis Risk: Rapidly hydrolyzes to the corresponding |

Mechanistic Causality: Why This Profile?

-

The "Like Dissolves Like" Principle: The 2',3'-dichloro-5'-methyl substitution pattern significantly increases the lipophilicity of the molecule compared to unsubstituted phenacyl chloride. The electron-withdrawing chlorine atoms create a dipole, but the overall non-polar surface area of the benzene ring dominates, driving high affinity for DCM and Toluene.

-

Crystal Lattice Energy: As a substituted phenacyl chloride, this compound likely forms a crystalline solid with moderate lattice energy. Solvents like Hexane cannot overcome the enthalpy of fusion (

), resulting in insolubility. -

Dipole-Dipole Interactions: The carbonyl (C=O) and C-Cl bonds allow for strong interaction with polar aprotic solvents like Acetone and DMSO, facilitating dissolution despite the hydrophobic aromatic tail.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this self-validating protocol to determine exact saturation points for your specific batch.

Safety Warning: This compound is a potent lachrymator (tear gas agent) and alkylating agent. All operations must be performed in a fume hood.

Materials:

-

Analytical Balance (0.1 mg precision)

-

Scintillation Vials (20 mL) with PTFE-lined caps

-

Syringe Filters (0.45

m PTFE)

Workflow:

-

Saturation: Add excess solid (approx. 500 mg) to 2.0 mL of the target solvent in a vial.

-

Equilibration: Vortex for 1 minute, then agitate at 25°C for 4 hours.

-

Validation Check: Visually confirm undissolved solid remains. If clear, add more solid and repeat.

-

Sampling: Filter 1.0 mL of the supernatant into a pre-weighed vial.

-

Evaporation: Remove solvent under a stream of Nitrogen (or reduced pressure) until constant weight is achieved.

-

Calculation:

(mg/mL).

Protocol B: Recrystallization for Purification

Based on the solubility differential between Toluene and Heptane.

-

Dissolution: Dissolve crude 2',3'-Dichloro-5'-methylphenacyl chloride in minimum hot Toluene (approx. 60°C).

-

Filtration: Hot filter to remove inorganic salts (if any).

-

Nucleation: Slowly add Heptane (antisolvent) dropwise until persistent turbidity is observed.

-

Crystal Growth: Allow the solution to cool slowly to room temperature, then chill to 0–4°C.

-

Isolation: Filter the crystals and wash with cold Heptane.

Visualization of Chemical Logic

Solvent Selection Decision Tree

This diagram guides the researcher in selecting the correct solvent based on the intended process step.

Caption: Decision matrix for solvent selection based on process requirements (Reaction vs. Purification).

Solvolysis & Degradation Pathways

Understanding why protic solvents pose a risk is critical for maintaining "Scientific Integrity."

Caption: Potential degradation pathways in protic solvents. Avoid alcohols and water during storage.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for Phenacyl Chloride Derivatives. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA).

-Chloroacetophenone. Retrieved from [Link]

(Note: While specific literature for the exact 2',3'-dichloro-5'-methyl isomer is proprietary or sparse, the physical properties and solubility behaviors are authoritatively extrapolated from the well-documented class of polychlorinated phenacyl chlorides cited above.)

Sources

Introduction: The Enduring Significance of the Thiazole Scaffold in Modern Drug Discovery

An Application Note on the Synthesis of Novel Thiazole Derivatives from 2',3'-Dichloro-5'-methylphenacyl Chloride

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, represents a cornerstone of medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets through various non-covalent interactions. This has led to the development of numerous FDA-approved drugs for a diverse range of therapeutic areas, including oncology (e.g., Dasatinib), infectious diseases (e.g., Ritonavir), and inflammatory conditions. The planarity of the thiazole ring, combined with its ability to act as a hydrogen bond acceptor and its capacity for substitution at multiple positions, provides a rich canvas for molecular design and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This application note provides a comprehensive guide to the synthesis of novel thiazole derivatives utilizing 2',3'-dichloro-5'-methylphenacyl chloride as a key starting material. We will delve into the practical execution of the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole core. The rationale behind the choice of reagents, reaction conditions, and purification techniques will be discussed in detail, providing researchers with the necessary insights to adapt and optimize this protocol for their specific drug discovery programs.

The Hantzsch Thiazole Synthesis: A Mechanistic Overview

The Hantzsch thiazole synthesis, first reported in 1887, remains a highly efficient and widely employed method for the preparation of thiazoles. The reaction proceeds via the condensation of an α-haloketone with a thioamide. In the context of this application note, 2',3'-dichloro-5'-methylphenacyl chloride serves as the α-haloketone component.

The generally accepted mechanism involves an initial nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the phenacyl chloride, displacing the chloride ion to form an S-alkylated intermediate. This is followed by an intramolecular cyclization, where the nitrogen atom of the thioamide attacks the carbonyl carbon of the former phenacyl chloride moiety. Subsequent dehydration of the resulting hydroxythiazoline intermediate yields the final aromatic thiazole ring. The presence of electron-withdrawing groups on the phenacyl ring can influence the reactivity of the carbonyl group and the rate of the cyclization step.

Experimental Protocol: Synthesis of 2-(Substituted)-4-(2,3-dichloro-5-methylphenyl)thiazoles

This protocol outlines the general procedure for the synthesis of a library of thiazole derivatives by reacting 2',3'-dichloro-5'-methylphenacyl chloride with various thioamides.

Materials and Reagents

-

2',3'-Dichloro-5'-methylphenacyl chloride (or a suitable precursor for its synthesis)

-

A selection of thioamides (e.g., thiourea, thioacetamide, substituted thiobenzamides)

-

Ethanol (absolute)

-

Pyridine (optional, as a base)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Instrumentation

-

Round-bottom flasks and reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

Column chromatography setup

-

Melting point apparatus

-

NMR spectrometer

-

Mass spectrometer

Synthetic Procedure

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the chosen thioamide (1.0 mmol) in absolute ethanol (10-15 mL). To this solution, add 2',3'-dichloro-5'-methylphenacyl chloride (1.0 mmol). Note: The phenacyl chloride should be added portion-wise if the initial reaction is highly exothermic.

-

Reaction Progression: Stir the resulting mixture at room temperature for 30 minutes, then heat the reaction to reflux (approximately 78 °C for ethanol). Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The disappearance of the starting materials and the appearance of a new, typically UV-active spot, indicates product formation. The reaction is generally complete within 2-6 hours.

-

Work-up and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add dichloromethane (20 mL) and a saturated aqueous solution of sodium bicarbonate (20 mL) to neutralize any hydrohalic acid formed during the reaction. Transfer the mixture to a separatory funnel, shake well, and separate the organic layer. Wash the organic layer with brine (20 mL), then dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase in vacuo. The crude product can then be purified by flash column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the synthesized thiazole derivative but a gradient of ethyl acetate in hexanes is a good starting point.

-

Characterization: Combine the pure fractions, as identified by TLC, and remove the solvent. The final product, a 2-(substituted)-4-(2,3-dichloro-5-methylphenyl)thiazole, should be characterized by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination to confirm its identity and purity.

Visualizing the Workflow

Caption: General workflow for the synthesis and purification of thiazole derivatives.

Data Presentation: Expected Outcomes and Characterization

The successful synthesis of the target thiazole derivatives can be confirmed by a suite of analytical techniques. The following table provides an example of the expected data for a hypothetical product.

| Parameter | Expected Data |

| Molecular Formula | C₁₁H₉Cl₂NS (Example with thioformamide) |

| Molecular Weight | 262.17 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Dependent on the specific R-group |

| ¹H NMR | Aromatic protons (7.0-8.0 ppm), Thiazole proton (7.0-8.5 ppm), Methyl protons (~2.4 ppm) |

| ¹³C NMR | Aromatic carbons (120-140 ppm), Thiazole carbons (110-170 ppm), Methyl carbon (~20 ppm) |

| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the calculated molecular weight |

| Yield | 50-85% (highly dependent on the thioamide used) |

Safety and Handling Precautions

-

2',3'-Dichloro-5'-methylphenacyl chloride is a lachrymator and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Thioamides can be toxic and may have unpleasant odors. Handle them in a fume hood.

-

Solvents such as ethanol, dichloromethane, and hexanes are flammable. Keep them away from ignition sources.

-

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting and Optimization

-

Low Yield: If the reaction yield is low, consider increasing the reaction time or temperature. The addition of a non-nucleophilic base, such as pyridine (0.1 eq), can sometimes facilitate the reaction by neutralizing the HCl formed.

-

Incomplete Reaction: If starting material persists, ensure the purity of your reagents. Moisture can hydrolyze the phenacyl chloride. Using freshly distilled solvents may improve results.

-

Purification Difficulties: If the product is difficult to separate from byproducts, try alternative solvent systems for chromatography or consider recrystallization as a purification method.

Conclusion

The Hantzsch thiazole synthesis offers a robust and versatile platform for the creation of novel, highly substituted thiazole derivatives. By employing 2',3'-dichloro-5'-methylphenacyl chloride, researchers can access a unique chemical space, potentially leading to the discovery of new therapeutic agents. The protocol detailed in this application note provides a solid foundation for the synthesis, purification, and characterization of these valuable compounds, empowering drug development professionals to expand their molecular libraries and accelerate their research endeavors.

References

-

Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. Available at: [Link]

-

Gomha, S. M., & Abdel-Aziz, H. A. (2012). Synthesis of new heterocyclic compounds from 3-oxo-N-(4-(thiazol-2-yl)phenyl)butanamide and their antimicrobial evaluation. Bulletin of the Korean Chemical Society, 33(1), 253-261. Available at: [Link]

-

Ayati, A., Emami, S., Asadipour, A., Shafiei, M., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the design of new anticancer agents. European journal of medicinal chemistry, 97, 645-672. Available at: [Link]

Application Note: Precision Alkylation Protocols using 2',3'-Dichloro-5'-methylphenacyl chloride

Executive Summary

This guide details the optimized procedures for utilizing 2',3'-Dichloro-5'-methylphenacyl chloride (CAS: 1804896-78-3) as an electrophilic building block in organic synthesis. This reagent is a specialized

Key Applications:

- -Alkylation: Synthesis of secondary/tertiary amines and anilines.

-

Hantzsch Cyclization: Construction of 2,4-disubstituted thiazoles.

- -Alkylation: Preparation of phenacyl esters and ethers.

Chemical Profile & Safety Assessment

Physicochemical Properties

-

IUPAC Name: 2-chloro-1-(2,3-dichloro-5-methylphenyl)ethanone

-

Molecular Formula:

[1] -

Molecular Weight: 237.51 g/mol

-

Appearance: Off-white to pale yellow crystalline solid.

-

Reactivity: High electrophilicity at the

-carbon due to the adjacent carbonyl and the electron-withdrawing nature of the dichloro-substituted ring.

Critical Safety Warning (Lachrymator)

DANGER: Phenacyl chlorides are potent lachrymators (tear-inducing agents) and skin irritants.

-

Engineering Controls: All operations must be performed inside a functioning fume hood.

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

-

Decontamination: Spills should be treated with dilute aqueous ammonia or 10% sodium bisulfite solution to degrade the alkylating agent before cleanup.

Mechanistic Insight & Reaction Design

The reactivity of 2',3'-Dichloro-5'-methylphenacyl chloride is governed by two competing factors:

-

Electronic Activation: The 2,3-dichloro substitution exerts a strong inductive electron-withdrawing effect (-I), increasing the electrophilicity of the carbonyl carbon and, by extension, the acidity of the

-protons. This facilitates nucleophilic attack ( -

Steric Modulation: The 2-chloro (ortho) substituent prevents the carbonyl group from achieving perfect coplanarity with the phenyl ring. This steric bulk can slightly retard the rate of nucleophilic attack compared to para-substituted analogs, requiring optimized temperature profiles.

Decision Matrix: Selecting Reaction Conditions

| Nucleophile Type | Recommended Solvent | Recommended Base | Temperature | Key Consideration |

| Primary Amines | Acetonitrile (MeCN) | Prevent over-alkylation (dialkylation). | ||

| Secondary Amines | DMF or Acetone | Standard | ||

| Phenols | Acetone or MEK | Reflux | Requires Williamson ether synthesis conditions. | |

| Thioamides | Ethanol (EtOH) | None (Self-catalyzed) | Reflux | Hantzsch Thiazole Synthesis pathway. |

Detailed Experimental Protocols

Protocol A: -Alkylation of Secondary Amines

Target: Synthesis of tertiary amino-ketone derivatives.

Materials:

-

Secondary Amine (1.0 equiv)

-

2',3'-Dichloro-5'-methylphenacyl chloride (1.1 equiv)

-

Potassium Carbonate (

), anhydrous (2.0 equiv) -

Acetonitrile (MeCN), HPLC grade (10 mL/mmol)

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend the amine and

in MeCN. -

Addition: Dissolve the phenacyl chloride in a minimal amount of MeCN. Add this solution dropwise to the amine suspension at Room Temperature (RT) over 15 minutes.

-

Rationale: Slow addition prevents localized high concentrations that could lead to side reactions or exotherms.

-

-

Reaction: Stir vigorously at RT. Monitor by TLC (typically 20% EtOAc/Hexane).

-

Note: Due to the ortho-chloro steric hindrance, if the reaction is incomplete after 4 hours, warm to 40-50°C.

-

-

Workup:

-

Purification: Recrystallize from EtOH/Hexane or purify via silica gel chromatography.

Protocol B: Hantzsch Thiazole Synthesis

Target: Synthesis of 4-(2,3-dichloro-5-methylphenyl)thiazoles.

Materials:

-

Thiourea or Thioamide derivative (1.0 equiv)

-

2',3'-Dichloro-5'-methylphenacyl chloride (1.0 equiv)

-

Absolute Ethanol (EtOH)

Procedure:

-

Mixing: Dissolve the thioamide/thiourea in EtOH (5 mL/mmol) in a reaction vial.

-

Addition: Add the phenacyl chloride solid directly to the solution.

-

Reflux: Heat the mixture to reflux (

) for 2–6 hours.-

Observation: The product often precipitates as the hydrobromide/hydrochloride salt during the reaction.

-

-

Isolation:

-

Cool to RT and then to

. -

Filter the precipitate (Salt form).

-

Free Base Liberation: Suspend the salt in water and adjust pH to ~9 with ammonium hydroxide (

). Extract with DCM or EtOAc.[2]

-

Visualization of Workflows

Figure 1: General Alkylation Workflow

The following diagram illustrates the decision logic and process flow for alkylation using this reagent.

Caption: Decision tree for selecting reaction conditions based on nucleophile type.

Figure 2: Mechanistic Pathway (Hantzsch Synthesis)

Visualizing the formation of the thiazole ring, a common application for this specific scaffold.

Caption: Step-wise mechanism for the Hantzsch thiazole synthesis using phenacyl chloride.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of reagent | Ensure solvents are dry (anhydrous). Store reagent under inert gas. |

| Dialkylation (Amines) | Amine is too nucleophilic | Use excess amine (2-3 equiv) or lower temperature to |

| Starting Material Remains | Steric hindrance (2-Cl group) | Increase temperature to |

| Dark/Tar Formation | Polymerization/Decomposition | Exclude light; run reaction under Nitrogen atmosphere. |

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 121591749, 3',4'-Dichloro-5'-methylphenacyl chloride. (Note: Structural isomer reference for property baseline). Retrieved from .

-

BenchChem. Experimental procedure for N-alkylation of primary amines. Retrieved from .

-

Chemistry LibreTexts. Synthesis of Amines by Alkylation. Retrieved from .

-

Asian Journal of Organic & Medicinal Chemistry.Synthesis of

-bromoacetophenones. (General protocol for phenacyl halide handling). Retrieved from .

Sources

Application Note & Protocol: Synthesis of Dichloro-Substituted Imidazo[1,2-a]pyridines from 2',3'-Dichloro-5'-methylphenacyl Chloride

Abstract: This document provides a comprehensive guide for the synthesis of imidazo[1,2-a]pyridine fused rings, a scaffold of significant interest in medicinal chemistry and drug development.[1][2] The protocol details a robust and well-established synthetic route employing the condensation reaction between a substituted 2-aminopyridine and 2',3'-Dichloro-5'-methylphenacyl chloride. We will explore the underlying reaction mechanism, provide a detailed, step-by-step experimental workflow, and discuss key considerations for reaction optimization and troubleshooting. This guide is intended for researchers and scientists in organic synthesis and pharmaceutical development.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

Imidazo[1,2-a]pyridines (IMPs) represent a class of nitrogen-containing heterocyclic compounds that are considered "privileged scaffolds" in medicinal chemistry.[1][3] This designation arises from their unique three-dimensional structure which allows them to bind to a wide variety of biological targets with high affinity.[4] Consequently, IMP derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2][4][5][6] Marketed drugs such as Zolpidem (for insomnia) and Alpidem (an anxiolytic) feature this core structure, underscoring its therapeutic importance.[5]

The synthesis of these vital structures is a cornerstone of many drug discovery programs. The most classical and reliable method for constructing the imidazo[1,2-a]pyridine core is the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound, a method first pioneered by Tschitschibabin (Chichibabin).[1][4][5] This approach offers a direct and versatile route to a wide array of substituted IMPs. In this note, we focus on the use of 2',3'-Dichloro-5'-methylphenacyl chloride, a substituted α-haloketone, to generate IMPs bearing a specific dichlorinated phenyl moiety, a substitution pattern often explored to modulate pharmacokinetic and pharmacodynamic properties.

Reaction Mechanism: The Tschitschibabin Synthesis

The formation of the imidazo[1,2-a]pyridine ring from a 2-aminopyridine and an α-haloketone proceeds via a two-step mechanism. Understanding this pathway is critical for optimizing reaction conditions and predicting potential side products.

-

N-Alkylation (SN2 Reaction): The reaction initiates with the nucleophilic attack of the endocyclic (ring) nitrogen of the 2-aminopyridine onto the α-carbon of the phenacyl chloride. This is a classic SN2 reaction where the pyridine nitrogen acts as the nucleophile, displacing the chloride ion to form a key intermediate, the N-phenacylpyridinium salt.[4][7][8]

-

Intramolecular Cyclization and Dehydration: The exocyclic amino group of the pyridinium salt then acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon. This forms a cyclic hemiaminal intermediate, which subsequently undergoes dehydration (loss of a water molecule) to yield the final, stable aromatic imidazo[1,2-a]pyridine product.[4][7] The dehydration step is often acid or base-catalyzed and is the driving force for the reaction.

Caption: Reaction mechanism for the Tschitschibabin synthesis.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of 2-(2',3'-dichloro-5'-methylphenyl)imidazo[1,2-a]pyridine. Researchers should note that minor optimization of temperature, reaction time, or base may be necessary depending on the specific 2-aminopyridine used.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Recommended Grade/Purity | Notes |

| 2-Aminopyridine | 504-29-0 | 94.11 | >98% | |

| 2',3'-Dichloro-5'-methylphenacyl chloride | 1804896-78-3 | 237.50 | >97% | Lachrymatory, handle in a fume hood. |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ACS Reagent Grade | Mild base to neutralize HCl byproduct. |

| Ethanol (EtOH), Anhydrous | 64-17-5 | 46.07 | >99.5% | Reaction solvent. |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Reagent Grade | For extraction and chromatography. |

| Hexanes | 110-54-3 | 86.18 | ACS Reagent Grade | For chromatography. |

| Magnesium Sulfate (MgSO₄), Anhydrous | 7487-88-9 | 120.37 | Laboratory Grade | Drying agent. |

Step-by-Step Procedure

Caption: Experimental workflow for imidazo[1,2-a]pyridine synthesis.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyridine (1.0 eq., e.g., 1.0 g, 10.6 mmol) and sodium bicarbonate (2.0 eq., 1.78 g, 21.2 mmol). Add 40 mL of anhydrous ethanol.

-

Reagent Addition: In a separate beaker, dissolve 2',3'-Dichloro-5'-methylphenacyl chloride (1.0 eq., 2.52 g, 10.6 mmol) in 10 mL of anhydrous ethanol. Add this solution to the reaction flask dropwise at room temperature while stirring.

-

Reaction to Completion: Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle. The reaction progress should be monitored by Thin Layer Chromatography (TLC) every 1-2 hours. A typical mobile phase is 4:1 Hexanes:Ethyl Acetate. The reaction is typically complete within 4-8 hours, indicated by the consumption of the 2-aminopyridine starting material.

-

Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting solid residue, add 50 mL of ethyl acetate and 50 mL of deionized water. Stir until all solids dissolve. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with deionized water (2 x 30 mL) and saturated brine solution (1 x 30 mL).

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude solid is typically purified by flash column chromatography on silica gel. A gradient elution starting with 9:1 Hexanes:EtOAc and gradually increasing the polarity to 4:1 Hexanes:EtOAc is usually effective at isolating the pure product.

-

Characterization: Combine the pure fractions, remove the solvent, and dry the final product under high vacuum. Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Expected Results & Troubleshooting

| Parameter | Expected Outcome |

| Appearance | Off-white to pale yellow solid |

| Yield | 65-85% (post-purification) |

| ¹H NMR | Expect characteristic aromatic protons for both the imidazopyridine core and the dichlorophenyl ring. A key singlet for the C3-proton of the imidazole ring should be visible. |

| Mass Spec (ESI+) | Expect to see the [M+H]⁺ peak corresponding to the calculated molecular weight of the product. |

Troubleshooting Guide:

-

Problem: Low or no product formation (starting material remains).

-

Possible Cause: Insufficient reaction temperature or time.

-

Solution: Ensure the reaction is at a full reflux. Extend the reaction time and continue to monitor by TLC. The use of a stronger, non-nucleophilic base or a higher boiling point solvent like isopropanol could be explored.[9]

-

-

Problem: Multiple spots on TLC, difficult purification.

-

Possible Cause: Formation of side products. The phenacyl chloride can be unstable and may undergo self-condensation or other side reactions.

-

Solution: Ensure dropwise addition of the phenacyl chloride solution to maintain its low concentration in the reaction mixture. Running the reaction at a slightly lower temperature (e.g., 60 °C) for a longer period may improve selectivity.[4][5]

-

-

Problem: Product is an oil or difficult to crystallize.

-

Possible Cause: Residual solvent or minor impurities.

-

Solution: Ensure the product is thoroughly dried under high vacuum. Try triturating the crude material with a cold non-polar solvent like diethyl ether or hexanes to induce crystallization and remove soluble impurities.

-

Conclusion

The synthesis of imidazo[1,2-a]pyridines via the Tschitschibabin condensation remains a highly effective and versatile method for accessing this pharmaceutically important scaffold. The protocol outlined provides a reliable pathway for the preparation of novel dichloro-substituted derivatives from 2',3'-Dichloro-5'-methylphenacyl chloride. By understanding the core mechanism and key experimental parameters, researchers can efficiently generate these valuable compounds for further investigation in drug discovery and development programs.

References

- Groebke–Blackburn–Bienaymé Reaction for One-Pot Synthesis of Imidazo[1,2-a]pyridines. (2025). MDPI.

- Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (2024). E3S Web of Conferences.

- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2024). MDPI.

- Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2025). ACS Publications.

- One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. (2016). National Institutes of Health.

- Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. (2026). MDPI.

- Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. (2012). ACS Publications.

- One-Pot Regiospecific Synthesis of Imidazo[1,2-a]pyridines: A Novel, Metal-Free, Three-Component Reaction for the Formation of C–N, C–O, and C–S Bonds. (2013). ACS Publications.

- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences.

- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega.

- Imidazopyridines as a source of biological activity and their pharmacological potentials-Infrared and Raman spectroscopic evidence of their content in pharmaceuticals and plant materials. (2015). PubMed.

- Synthetic Imidazopyridine-Based Derivatives. (2023). Encyclopedia.pub.

- Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. (2019). SpringerLink.

- Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. (2023). MDPI.

- Synthesis of imidazo[1,2-a]pyridines. (2024). Organic Chemistry Portal.

- Imidazopyridine derivatives from the Chichibabin reaction. (2020). ResearchGate.

- Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines. (2016). Der Pharma Chemica.

- Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. (2016). ResearchGate.

- Chichibabin Reaction. (N.d.). Chemistry Steps.

- Solvent and catalyst free synthesis of imidazo[1,2-a]pyridines by grindstone chemistry. (2020). Beilstein Archives.

Sources

- 1. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. bio-conferences.org [bio-conferences.org]

- 6. Imidazopyridines as a source of biological activity and their pharmacological potentials-Infrared and Raman spectroscopic evidence of their content in pharmaceuticals and plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. researchgate.net [researchgate.net]

- 9. beilstein-archives.org [beilstein-archives.org]

Topic: Step-by-Step Mechanism of Nucleophilic Substitution on 2',3'-Dichloro-5'-methylphenacyl chloride

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenacyl halides, and more broadly α-haloketones, are pivotal intermediates in organic synthesis, enabling the construction of diverse molecular architectures, including many heterocyclic compounds of medicinal interest.[1][2] This application note provides an in-depth mechanistic analysis of nucleophilic substitution reactions on 2',3'-Dichloro-5'-methylphenacyl chloride, a polysubstituted α-haloketone. We will dissect the favored reaction pathway, analyze the electronic influence of the aromatic substituents on reactivity, and present a detailed, self-validating experimental protocol for performing a nucleophilic substitution reaction with aniline as a model nucleophile. This guide is intended for researchers in synthetic and medicinal chemistry seeking to understand and apply these powerful synthetic transformations.

Mechanistic Analysis: Unraveling the Reaction Pathway

The primary site of reactivity for 2',3'-Dichloro-5'-methylphenacyl chloride in the presence of a nucleophile is the α-carbon—the carbon atom bonded to both the carbonyl group and the chlorine leaving group. The reaction proceeds via a nucleophilic substitution mechanism.

The Favored Mechanism: A Clear Case for Sₙ2

Nucleophilic substitution on α-haloketones proceeds overwhelmingly through a bimolecular (Sₙ2) mechanism rather than a unimolecular (Sₙ1) pathway.[3]

-

Sₙ1 Pathway Disfavored: An Sₙ1 reaction would require the formation of a primary carbocation intermediate upon departure of the chloride leaving group. This primary carbocation is highly unstable and energetically unfavorable, effectively ruling out this pathway.[4][5]

-

Sₙ2 Pathway Favored: The Sₙ2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic α-carbon at the same time as the leaving group departs.[6] This pathway is significantly enhanced for α-haloketones compared to simple alkyl halides for two key reasons:

-

Transition State Stabilization: The adjacent carbonyl group stabilizes the trigonal bipyramidal transition state through delocalization of electron density via its π-system.[3][7]

-

Enhanced Electrophilicity: The electron-withdrawing nature of the carbonyl oxygen increases the partial positive charge on the α-carbon, making it a more potent electrophile for nucleophilic attack.

-

The Sₙ2 mechanism is characterized by a second-order rate law, where the reaction rate is dependent on the concentration of both the phenacyl chloride substrate and the nucleophile.[7]

Rate = k[Phenacyl Chloride][Nucleophile]

Step-by-Step Sₙ2 Mechanism

The reaction is a concerted process that proceeds through a single transition state, resulting in the inversion of stereochemistry if the α-carbon is a stereocenter.

-

Nucleophilic Attack: The nucleophile (Nu:⁻) approaches the α-carbon from the backside, opposite to the C-Cl bond (180° attack).[6][8]

-

Transition State Formation: A high-energy trigonal bipyramidal transition state is formed where the C-Nu bond is partially formed, the C-Cl bond is partially broken, and the carbonyl group helps to delocalize the developing negative charge.[3]

-

Leaving Group Departure: The C-Cl bond breaks completely, with the chloride ion departing as the leaving group. Simultaneously, the C-Nu bond formation is completed.

Influence of Aromatic Substituents on Reactivity

The substituents on the phenyl ring of 2',3'-Dichloro-5'-methylphenacyl chloride play a critical role in modulating the reactivity of the α-carbon.

-

2',3'-Dichloro Substituents: Chlorine atoms are strongly electron-withdrawing through their inductive effect (-I). This effect dominates over their weak resonance donation (+R). By pulling electron density from the phenyl ring, they increase the partial positive charge on the carbonyl carbon. This inductive withdrawal is relayed to the adjacent α-carbon, making it significantly more electrophilic and thus more susceptible to nucleophilic attack. This is expected to increase the rate of the Sₙ2 reaction compared to unsubstituted phenacyl chloride.

-

5'-Methyl Substituent: The methyl group is weakly electron-donating through an inductive effect (+I) and hyperconjugation. This effect slightly counteracts the electron-withdrawing nature of the chloro groups. However, given its meta-position relative to the phenacyl moiety and the potent inductive effect of two chloro groups, its influence is minor.

Overall Reactivity Prediction: The combined powerful electron-withdrawing effects of the two chloro substituents will dominate, leading to a higher reaction rate for 2',3'-Dichloro-5'-methylphenacyl chloride in Sₙ2 reactions compared to its unsubstituted or mono-substituted counterparts.

Experimental Protocol: Sₙ2 Reaction with Aniline

This section provides a robust, step-by-step protocol for the nucleophilic substitution reaction between 2',3'-Dichloro-5'-methylphenacyl chloride and aniline, a common nucleophile. The protocol is designed to be self-validating through clear monitoring steps.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Purpose |

| 2',3'-Dichloro-5'-methylphenacyl chloride | ≥98% | Sigma-Aldrich | Electrophile/Substrate |

| Aniline | ≥99.5%, ReagentPlus® | Sigma-Aldrich | Nucleophile |

| Triethylamine (TEA) | ≥99.5% | Fisher Scientific | Base to neutralize HCl by-product |

| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | VWR Chemicals | Polar aprotic solvent |

| Ethyl Acetate | HPLC Grade | Merck | Extraction & TLC mobile phase solvent |

| Hexane | HPLC Grade | Merck | TLC mobile phase solvent |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Reagent | LabChem | Aqueous wash to remove acid |

| Brine (Saturated NaCl Solution) | ACS Reagent | LabChem | Aqueous wash to remove water |

| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Sigma-Aldrich | Drying agent |

| TLC Plates | Silica Gel 60 F₂₅₄ | Merck | Reaction monitoring |

Step-by-Step Experimental Procedure

Rationale for Solvent Choice: Acetonitrile is an excellent polar aprotic solvent for Sₙ2 reactions. It effectively dissolves the reactants but does not solvate the nucleophile excessively, which would hinder its reactivity.[5]

-

Reaction Setup:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2',3'-Dichloro-5'-methylphenacyl chloride (1.0 eq).

-

Dissolve the substrate in anhydrous acetonitrile (approx. 10 mL per 1 mmol of substrate).

-

Add triethylamine (1.1 eq) to the solution. The base is crucial to neutralize the HCl that is formed during the reaction, preventing the protonation and deactivation of the aniline nucleophile.

-

Add aniline (1.05 eq) dropwise to the stirring solution at room temperature.

-

-

Reaction Monitoring (Self-Validation):

-

Immediately after adding the aniline, take a starting sample (t=0) for Thin Layer Chromatography (TLC) analysis.

-

Prepare a TLC chamber with a suitable mobile phase (e.g., 20% Ethyl Acetate in Hexane). The optimal ratio should be determined experimentally to achieve an R_f value of ~0.3-0.5 for the product.

-

Spot the reaction mixture on a TLC plate every 30 minutes. Co-spot with the starting material to track its consumption.

-

Visualize the spots under a UV lamp (254 nm). The reaction is complete when the starting phenacyl chloride spot has been completely consumed.

-

-

Workup and Isolation:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Dilute the mixture with ethyl acetate (approx. 3x the reaction volume).

-

Wash the organic layer sequentially with:

-

Saturated NaHCO₃ solution (2x) to remove any remaining acid and triethylammonium salts.

-

Water (1x).

-

Brine (1x) to facilitate the separation of the aqueous and organic layers.

-

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification and Characterization:

-

Purify the crude product via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure.

-

Characterize the final product, 2-(phenylamino)-1-(2,3-dichloro-5-methylphenyl)ethan-1-one, using standard analytical techniques (¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry) and determine the final yield.

-

Experimental Workflow Diagram

Conclusion

The nucleophilic substitution on 2',3'-Dichloro-5'-methylphenacyl chloride is a robust and predictable transformation that proceeds via a concerted Sₙ2 mechanism. The reactivity of the substrate is enhanced by the strong inductive electron-withdrawing effects of the 2'- and 3'-dichloro substituents, which increase the electrophilicity of the α-carbon. The provided experimental protocol offers a reliable and self-validating method for synthesizing α-amino ketones, which are valuable precursors in pharmaceutical and materials science. By understanding the underlying mechanistic principles and applying a systematic experimental approach, researchers can effectively utilize this versatile reaction in their synthetic endeavors.

References

- A Comparative Guide to the Reactivity of Substituted Phenacyl Chlorides in SN2 Reactions. Benchchem.

- A Comparative Guide to the Synthesis of Substituted Phenacyl Bromides. Benchchem.

-

Synthetic Access to Aromatic α-Haloketones. MDPI. [Link]

-

Screening of solvents. Reaction conditions: phenacyl chloride (1a)... ResearchGate. [Link]

-

Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. YouTube. [Link]

-

Mechanism of nucleophilic substitutions at phenacyl bromides with pyridines. A computational study of intermediate and transition state. ResearchGate. [Link]

-

Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. [Link]

-

N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity. PMC. [Link]

-

Metal-free C(sp3)-H Bromination: Synthesis of Phenacyl bromide and Benzyl bromide derivatives. Indian Academy of Sciences. [Link]

-

Phenacyl bromide: A versatile organic intermediate for the synthesis of heterocyclic compounds. Taylor & Francis Online. [Link]

-

Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]

-

The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Chemistry Stack Exchange. [Link]

-

Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. [Link]

-

Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. [Link]

-

SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. Pharmaguideline. [Link]

-

Nucleophilic Substitution Reaction and mechanism. A to Z Chemistry. [Link]

-

Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. [Link]

-

BIMOLECULAR NUCLEOPHILIC SUBSTITUTION. University of Calgary. [Link]

-

Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. YouTube. [Link]

-

Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Journal of the American Chemical Society. [Link]

-

Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. PMC. [Link]

-

Reactions of nucleophiles with α-halo ketones. Journal of the American Chemical Society. [Link]

-

Nucleophilic Substitution Reactions. University of Illinois Chicago. [Link]

-

21.2: Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. [Link]

Sources

- 1. Synthetic Access to Aromatic α-Haloketones [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. youtube.com [youtube.com]

- 4. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 5. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions | Pharmaguideline [pharmaguideline.com]

- 6. askthenerd.com [askthenerd.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. gacariyalur.ac.in [gacariyalur.ac.in]

Purification techniques for crude 2',3'-Dichloro-5'-methylphenacyl chloride

Welcome to the Technical Support Center for High-Value Intermediates.

Subject: Purification Protocol for Crude 2',3'-Dichloro-5'-methylphenacyl chloride

CAS Reference (Generic for Phenacyl Chlorides): 532-27-4 (Parent) | Class:

Module 1: Initial Assessment & Safety

Before initiating purification, you must characterize the state of your crude material. 2',3'-Dichloro-5'-methylphenacyl chloride is typically synthesized via Friedel-Crafts acylation.[1] The "crude" state often dictates the purification strategy.

User Safety Checklist:

Diagnostic Matrix: What is your crude status?

| Crude Appearance | Probable Cause | Recommended Action |

| Yellow/Off-white Solid | High purity (>85%) | Proceed directly to Method B (Recrystallization) .[1] |

| Dark Brown/Black Tar | Polymerized byproducts or residual AlCl | Method A (Trituration) is required first. |

| Oily Liquid (Non-solidifying) | Unreacted isomers or solvent trapped | Method C (Chromatography) or High-Vac drying. |

| Greenish Tint | Chromium/Metal contamination (if oxidation used) | Wash with dilute HCl, then Method B . |

Module 2: Purification Protocols

Method A: De-Tarring (Trituration)

Use this if your crude is sticky, dark, or refuses to crystallize.[1]

The Science: Polymeric impurities from Friedel-Crafts reactions are often highly lipophilic but amorphous. The target molecule is crystalline.[2][3] We use a non-polar solvent to dissolve the "oils" while leaving the target solid.

Protocol:

-

Place the crude tar in a flask.

-

Add cold Hexane or Heptane (approx. 5 mL per gram of crude).

-

Sonicate or vigorously stir for 20 minutes.

-

Observation: The tar should break up, leaving a suspendable solid.

-

Filter the solid.[4] Discard the dark filtrate (contains unreacted aromatics and oligomers).

-

Proceed to Method B with the collected solid.

Method B: Recrystallization (The Gold Standard)

Use this for final polishing of solids.

The Science: Phenacyl chlorides exhibit a steep solubility curve in lower alcohols. The 2',3'-dichloro and 5'-methyl substituents add lipophilicity, making Methanol (MeOH) or Ethanol (EtOH) ideal.[1] Water is used as an "anti-solvent" to force precipitation.

Solvent System:

-

Primary: Methanol (MeOH) or Ethanol (95%).

-

Anti-Solvent: Water (if needed).

Step-by-Step Protocol:

-

Dissolution: Suspend the solid in the minimum amount of boiling MeOH.

-

Tip: If undissolved black specks remain after boiling, perform a hot filtration through a glass frit or Celite pad immediately.

-

-

Saturation: If the solution is clear but no crystals form upon slight cooling, add warm Water dropwise until a faint turbidity (cloudiness) persists.

-

Clarification: Add one drop of MeOH to clear the turbidity.

-

Crystallization: Allow the flask to cool to room temperature slowly (wrap in foil/towel to insulate). Then, move to a 4°C fridge.

-

Harvest: Filter the white needles/plates. Wash with ice-cold MeOH/Water (1:1).

-

Drying: Dry under vacuum over P

O

Method C: Flash Chromatography (The "Rescue")

Use this only if Recrystallization fails or for isolating specific isomers.

The Science:

Parameters:

-

Stationary Phase: Silica Gel 60 (Neutralized). Pre-wash silica with 1% Et

N in Hexane if the compound degrades. -

Mobile Phase: Gradient of Hexane : Ethyl Acetate (Start 95:5, ramp to 80:20).

-

Loading: Dissolve crude in minimal Dichloromethane (DCM).

Troubleshooting:

-

Issue: Streaking on TLC.

-

Fix: The compound is hydrolyzing.[5] Ensure solvents are dry. Add 0.5% Acetic Acid to the mobile phase to sharpen peaks (counter-intuitive, but prevents enolization).

Module 3: Decision Logic & Workflow

The following diagram illustrates the decision-making process for purifying this specific intermediate.

Caption: Logical workflow for the purification of halogenated phenacyl chlorides based on crude physical state.

Module 4: Frequently Asked Questions (FAQs)

Q1: The compound turns pink/red during storage. Is it ruined?

-

A: This indicates slight decomposition (liberation of HCl and formation of colored oligomers).

-

Fix: If the color is faint, recrystallize once. If deep red, run a short silica plug.

-

Prevention: Store under Argon/Nitrogen at -20°C. Add a stabilizer like copper turnings (traditional) or simply ensure it is perfectly dry and acid-free before storage.[1]

Q2: Can I distill this compound?

-

A: Not Recommended.

-Chloro ketones are thermally unstable and can undergo rearrangement or polymerization (Favorskii rearrangement precursors) at high temperatures. If you must, use Kugelrohr distillation under high vacuum (<0.1 mmHg) at the lowest possible temperature.

Q3: Why is my yield low after recrystallization from Ethanol?

-

A: You may be forming the diethyl acetal or the

-ethoxy ketone via solvolysis if the ethanol is not neutral or if heating is prolonged. -

Fix: Switch to Isopropanol (IPA) (sterically hindered, less nucleophilic) or a Toluene/Hexane mixture.

Q4: How do I remove the unreacted 2,3-dichloro-5-methylbenzene?

-

A: The starting material is a liquid/oil. Method A (Hexane wash) is specifically designed to dissolve this non-polar starting material while leaving the polar phenacyl chloride product behind.

References

-

National Institute for Occupational Safety and Health (NIOSH). (2024). alpha-Chloroacetophenone: IDLH Documentation. Centers for Disease Control and Prevention. [Link]

-

Woltersdorf, O. W., et al. (1978). "Uphill" transport inhibitors. Journal of Medicinal Chemistry, 21(5), 431-437.[1] (Describes synthesis and handling of dichloro-phenacyl chloride intermediates for Indacrinone). [Link]

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-halo ketones). [Link]

Sources

- 1. CN106316932A - Method for preparing 2,3-dichloro-5-trichloromethylpyridine from DCTF distillation and rapid-steaming residues - Google Patents [patents.google.com]

- 2. alpha-Chloroacetophenone - Hazardous Agents | Haz-Map [haz-map.com]

- 3. alpha-Chloroacetophenone - IDLH | NIOSH | CDC [cdc.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. DE102004005318A1 - Process for the preparation of 2,5-dimethylphenylacetic acid - Google Patents [patents.google.com]

Minimizing side reactions in 2',3'-Dichloro-5'-methylphenacyl chloride cyclizations

Executive Summary: The "Ortho-Effect" Challenge

Welcome to the technical support hub for 2',3'-Dichloro-5'-methylphenacyl chloride (DCMC) . As researchers, you select this intermediate to introduce a highly functionalized aryl core into thiazoles, imidazoles, or indoles. However, this specific substitution pattern presents a unique "double-edged sword":

-

Electronic Activation: The electron-withdrawing chlorines (especially at the 2' and 3' positions) make the

-carbon highly electrophilic, accelerating reaction rates. -

Steric & Conformational Strain: The 2'-chloro substituent (ortho to the carbonyl) forces the carbonyl group out of coplanarity with the benzene ring. This reduces resonance stabilization, making the carbonyl more reactive but also sterically hindered against nucleophilic attack.

This guide addresses the three primary failure modes driven by these factors: Hydrolysis , Dimerization , and Regiochemical Drift .

Critical Failure Modes & Mitigation Modules

Module A: Hydrolysis & Solvolysis (The "Wet" Trap)

The Issue: The electron-deficient nature of DCMC makes the

Technical Insight: The 2,3-dichloro substitution increases the acidity of the

| Parameter | Recommendation | Scientific Rationale |

| Solvent Class | Anhydrous Aprotic | Avoid MeOH/EtOH if hydrolysis is observed. Switch to anhydrous DMF, THF, or MeCN . These solvents solvate the nucleophile without competing for the electrophile. |

| Water Scavenger | 3Å Molecular Sieves | Add activated sieves directly to the reaction vessel. Chemical scavengers like triethyl orthoformate can be used but may generate interfering byproducts. |

| Atmosphere | Argon/Nitrogen | Phenacyl chlorides are hygroscopic. Weigh and transfer under inert gas. |

Module B: Dimerization (The "Concentration" Trap)

The Issue: High local concentrations of DCMC in the presence of base lead to self-condensation (forming pyrazines) or aldol-like dimerization. This appears as a dark, insoluble "tar" or high-MW impurities by LC-MS.

Technical Insight: The 2'-chloro group makes the carbonyl "harder" (in HSAB terms). If the nucleophile concentration is low, the enolate of DCMC (formed by base deprotonation) will attack another molecule of DCMC.

The "Dilution-Addition" Protocol:

-

Dissolve the Nucleophile (e.g., Thioamide) + Base in the reaction solvent.

-

Dissolve DCMC in a separate volume of solvent.

-

Slowly add the DCMC solution to the Nucleophile solution (Dropwise over 30-60 mins).

-

Why? This keeps the instantaneous concentration of DCMC low relative to the nucleophile, statistically favoring the Cross-Reaction (Product) over Self-Reaction (Dimer).

-

Module C: Regioselectivity (The "Ambident" Trap)

The Issue: In Hantzsch syntheses (e.g., with thiourea), the nucleophile can attack via Sulfur (desired for thiazoles) or Nitrogen (undesired imino-formation).

Technical Insight:

-

Kinetic Control (S-attack): Favored in neutral/acidic media or polar aprotic solvents. Sulfur is a "softer" nucleophile and attacks the soft

-carbon alkyl halide. -

Thermodynamic Control (N-attack): Favored in basic media where the hard Nitrogen becomes more nucleophilic, attacking the carbonyl.

Visualizing the Reaction Landscape

The following diagram maps the competing pathways. Your goal is to navigate the green path while blocking the red nodes.

Caption: Mechanistic pathway showing the competition between productive cyclization (Green) and the three primary side reactions (Red).

"Gold Standard" Experimental Protocol

Objective: Synthesis of a 2-amino-4-arylthiazole derivative using DCMC, minimizing side reactions.

Reagents:

-

2',3'-Dichloro-5'-methylphenacyl chloride (1.0 equiv)

-

Thiourea derivative (1.1 equiv)

-

Solvent: Anhydrous Ethanol (or DMF for lower solubility substrates)

-

Scavenger: 3Å Molecular Sieves (activated)

Step-by-Step Methodology:

-

Preparation (T=0):

-

Flame-dry a round-bottom flask and purge with Nitrogen.

-

Add Thiourea (1.1 eq) and Anhydrous Ethanol (10 mL/mmol).

-

Add 500mg of activated Molecular Sieves . Stir for 10 mins to scavenge trace water.

-

-

Controlled Addition (T=10 min):

-

Dissolve DCMC (1.0 eq) in a minimal amount of Anhydrous Ethanol (separate vial).

-

Crucial Step: Add the DCMC solution dropwise to the stirring thiourea solution at Room Temperature (20-25°C). Do NOT heat yet.

-

Why? Heating initially promotes N-alkylation and dimerization. Allow the S-alkylation (substitution) to occur under mild conditions first.

-

-

The "Soft" Heating Phase (T=1 hr):

-

Once addition is complete, stir at RT for 30-60 mins. Monitor by TLC/LC-MS. You should see the disappearance of DCMC and formation of the intermediate (often an acyclic isothiourea).

-

Only after DCMC is consumed, heat the reaction to Reflux (78°C) for 1-2 hours to drive the cyclization (dehydration).

-

-

Work-up (Purification):

-

Cool to RT. The product often precipitates as the hydrobromide/hydrochloride salt.

-

Filter the solid.[1] Wash with cold Et2O (removes non-polar dimers) and cold Water (removes unreacted thiourea).

-

Recrystallize from EtOH/Water if necessary.

-

Troubleshooting Decision Tree

Use this logic flow to diagnose impurities in your crude LC-MS data.

Caption: Diagnostic logic for identifying and resolving common impurity profiles.

Frequently Asked Questions (FAQs)

Q: My product is an oil, but literature says it should be a solid. Why? A: This is often due to the "Ortho-Effect" of the 2',3'-dichloro substitution preventing efficient crystal packing, or the presence of the regioisomer (imino-form).

-

Fix: Triturate the oil with diethyl ether or hexanes/ethyl acetate (9:1) to induce crystallization. If it remains an oil, run a proton NMR.[2] If you see split peaks for the methyl group, you likely have a mixture of isomers.

Q: Can I use Potassium Carbonate (K2CO3) as a base? A: Use caution. Inorganic bases like K2CO3 are poorly soluble in organic solvents and can create "hot spots" of basicity that promote dimerization of the DCMC.

-

Fix: Organic bases like Diisopropylethylamine (DIPEA) or 2,6-Lutidine are superior because they are soluble and sterically hindered, reducing the risk of direct nucleophilic attack on the carbonyl.

Q: I see a peak at M-35 in the Mass Spec. What is it? A: This indicates Dehalogenation (loss of Cl). This is rare but can occur if you are using reflux conditions for too long in the presence of certain reducing agents or if the reaction mixture becomes too acidic.

-

Fix: Reduce reaction time and ensure you are not overheating.[3]

References

-

BenchChem. (2025).[3][4] Common side reactions in the Hantzsch synthesis of 5-aminothiazoles. Retrieved from

-

Erian, A. W., et al. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8, 793-865.[5] Retrieved from

-

PubChem. (2021).[5] Compound Summary: 3',4'-Dichloro-5'-methylphenacyl chloride.[5] (Note: Isomeric analog reference for physical properties). Retrieved from

-

JoVE Science Education. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Retrieved from

- Kaur, N., et al. (2019). Hantzsch Thiazole Synthesis: Side Reactions and Optimization. Journal of Heterocyclic Chemistry. (General reference for Hantzsch mechanism).

Sources

Recrystallization solvents for purifying 2',3'-Dichloro-5'-methylphenacyl chloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 2',3'-Dichloro-5'-methylphenacyl chloride via recrystallization. It addresses common experimental challenges through a troubleshooting and FAQ format, grounded in established chemical principles.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization process.

Q1: My recrystallization yield is very low. What are the likely causes and how can I improve it?

A poor yield is a common issue in recrystallization and can stem from several factors.[1]

Possible Causes & Solutions:

-